NaFeEDTA Iron Absorption in Phytate-Rich Meals: 2–3× Higher Than Ferrous/Ferric Sulfate
In a paediatric absorption study (milk-rice-sugar vehicle, 5 mg Fe dose), mean percent iron absorption from NaFeEDTA was 8.6% ± 1.9 versus 3.3% ± 1.5 from ferric sulfate (Fe₂(SO₄)₃), representing a 2.6-fold advantage [1]. In adults consuming a phytate-containing standard meal (beans, tortillas, bread, coffee; 5 mg Fe), NaFeEDTA absorption was 2 to 3 times greater than that of Fe₂(SO₄)₃ [1]. A confirmatory review concluded that in the presence of phytic acid, iron absorption from NaFeEDTA is 2 to 3 times higher than from ferrous sulfate [2]. Under extreme inhibitory conditions (high-phytate whole-maize porridge, 3 mg Fe), NaFeEDTA combined with phytase and ascorbic acid achieved 7.4% absorption versus 1.5% from FeSO₄ without enhancers (P<0.001), an approximately 5-fold difference [3].
| Evidence Dimension | Fractional iron absorption in inhibitory (phytate-containing) meal matrices |
|---|---|
| Target Compound Data | 8.6% (children); 7.4% with phytase+AA in high-phytate maize porridge; 2–3× Fe₂(SO₄)₃ in adult standard meal |
| Comparator Or Baseline | Ferric sulfate (Fe₂(SO₄)₃): 3.3% (children); Ferrous sulfate (FeSO₄): 1.5% in high-phytate maize porridge without enhancers |
| Quantified Difference | 2.6-fold (children); ~5-fold (high-phytate with enhancers); 2–3× (adult standard meal) |
| Conditions | Children: milk-rice-sugar formula, 5 mg Fe; Adults: standard meal of beans/tortillas/bread/coffee, 5 mg Fe; Maize porridge: 3 mg Fe, crossover isotope study (Troesch 2009) |
Why This Matters
In procurement for cereal- or legume-based fortification programmes, NaFeEDTA delivers predictable, adequate iron absorption despite high dietary phytate, whereas ferrous sulfate may be rendered nearly ineffective in the same matrix.
- [1] MacPhail P, Charlton RW, Bothwell TH, et al. Sodium iron NaFeEDTA as an iron fortification compound in Central America. Absorption studies. Am J Clin Nutr. 1978 Jun;31(6):961-71. PMID: 96688. View Source
- [2] Hurrell RF. Fortification: overcoming technical and practical barriers. J Nutr. 2002 Apr;132(4 Suppl):806S-12S. doi:10.1093/jn/132.4.806S. View Source
- [3] Troesch B, Egli I, Zeder C, et al. Optimization of a phytase-containing micronutrient powder with low amounts of highly bioavailable iron for in-home fortification of complementary foods. Am J Clin Nutr. 2009 Feb;89(2):539-44. doi:10.3945/ajcn.2008.27026. View Source
